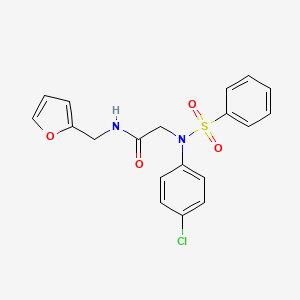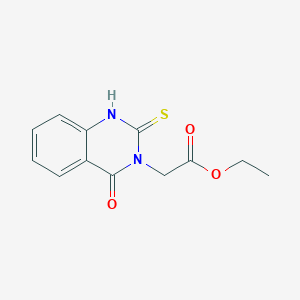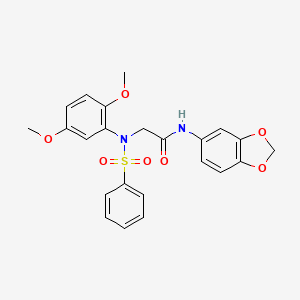
N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823A, is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3 by CGP 49823A has been shown to have a range of biochemical and physiological effects, making it an attractive target for scientific research.
Mécanisme D'action
N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide 49823A exerts its effects by inhibiting the activity of GSK-3, which is involved in the regulation of a variety of cellular processes. GSK-3 is known to play a critical role in the regulation of glycogen metabolism, cell cycle regulation, and gene expression. By inhibiting GSK-3, this compound 49823A is able to modulate these processes, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of GSK-3 by this compound 49823A has been shown to have a range of biochemical and physiological effects. These effects include the modulation of insulin sensitivity, the promotion of neurogenesis, and the modulation of synaptic plasticity. This compound 49823A has also been shown to have anti-inflammatory effects and to promote cell survival in a range of cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide 49823A has several advantages as a tool for scientific research. It is a potent and selective inhibitor of GSK-3, which allows for the specific modulation of this enzyme without affecting other cellular processes. Additionally, this compound 49823A has been extensively studied and has a well-characterized mechanism of action, which makes it a reliable tool for scientific research.
However, there are also limitations to the use of this compound 49823A in lab experiments. It is a synthetic compound that is not found naturally in the body, which can limit its applicability to certain types of research. Additionally, the effects of this compound 49823A on GSK-3 may not be representative of the effects of other GSK-3 inhibitors or of the natural regulation of this enzyme in vivo.
Orientations Futures
There are several potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide 49823A. One area of interest is the role of GSK-3 in the regulation of mood and behavior, which has implications for the development of new treatments for psychiatric disorders such as bipolar disorder and major depression. Additionally, the effects of this compound 49823A on neurogenesis and synaptic plasticity may have applications in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. Finally, the development of new GSK-3 inhibitors with improved pharmacokinetic properties and fewer off-target effects may lead to the development of new treatments for a range of diseases.
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide 49823A has been extensively studied for its potential therapeutic applications in a range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The inhibition of GSK-3 by this compound 49823A has been shown to have a range of effects on cellular processes, including the regulation of insulin sensitivity, the modulation of synaptic plasticity, and the promotion of neurogenesis. These effects make this compound 49823A an attractive target for scientific research aimed at understanding the underlying mechanisms of these diseases and developing new treatments.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-15-8-10-16(11-9-15)22(27(24,25)18-6-2-1-3-7-18)14-19(23)21-13-17-5-4-12-26-17/h1-12H,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNRKHTXNFJWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3465111.png)
![ethyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3465117.png)
![4-bromo-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3465123.png)


![N-(3,4-dimethylphenyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3465141.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3465150.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3465166.png)
![N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465171.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3465174.png)

![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465180.png)
![1-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-4-phenylpiperazine](/img/structure/B3465190.png)